N-(3-Acetyl-2-hydroxyphenyl)acetamide
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Overview
Description
N-(3-Acetyl-2-hydroxyphenyl)acetamide, also known as 3’-Acetylamino-2’-hydroxyacetophenone, is a chemical compound with the molecular formula C10H11NO3 . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of N-(3-Acetyl-2-hydroxyphenyl)acetamide can be represented by the IUPAC Standard InChI: InChI=1S/C10H11NO3/c1-6(12)8-4-3-5-9(10(8)14)11-7(2)13/h3-5,14H,1-2H3,(H,11,13) . The 3D structure of the molecule can be viewed using specific software .Physical And Chemical Properties Analysis
N-(3-Acetyl-2-hydroxyphenyl)acetamide is a white to yellow powder or crystals . It has a melting point of 130-131°C and a predicted boiling point of 377.5±32.0 °C . The compound has a molecular weight of 193.2 .Scientific Research Applications
Chemoselective Acetylation and Synthesis
N-(2-Hydroxyphenyl)acetamide, closely related to the chemical of interest, is utilized as an intermediate for the natural synthesis of antimalarial drugs. Research has explored chemoselective monoacetylation processes employing immobilized lipase, highlighting its potential in creating irreversible reactions for drug synthesis. This process is optimized through the study of various parameters, such as acyl donors and catalyst loading, demonstrating a kinetically controlled synthesis with implications for pharmaceutical manufacturing (Magadum & Yadav, 2018).
Silylated Derivatives and Heterocycles
The transformation of N-(2-hydroxyphenyl)acetamide through silylation introduces new compounds with potential pharmaceutical applications. This modification process, leading to derivatives such as 4-acetyl-2,2-dimethyl-3,4-dihydro-2H-1,4,2-benzoxazasiline, unveils the structural intricacies through NMR spectroscopy, X-ray analysis, and DFT methods. Such studies open avenues for the development of novel drugs with enhanced properties and efficacy (Nikonov et al., 2016).
Hydrogenation for Green Synthesis
In the domain of green chemistry, the hydrogenation of related compounds like N-(3-Amino-4-methoxyphenyl)acetamide showcases an environmentally friendly approach to synthesizing intermediates for azo disperse dyes. Utilizing novel catalysts for this process emphasizes the importance of sustainable methods in the chemical synthesis that minimize harmful by-products and enhance selectivity (Zhang, 2008).
Electrochemical Synthesis
Electrochemical methods have been explored for the synthesis of acetaminophen derivatives, highlighting a reagent-less, environmentally friendly approach with high atom economy. Such techniques, applying electrochemical oxidation, contribute to the broader application of sustainable practices in pharmaceutical development, paving the way for novel analgesic and anti-inflammatory drug synthesis (Nematollahi et al., 2014).
Safety And Hazards
N-(3-Acetyl-2-hydroxyphenyl)acetamide is harmful if swallowed and can cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective clothing, and using this chemical only in well-ventilated areas .
properties
IUPAC Name |
N-(3-acetyl-2-hydroxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-6(12)8-4-3-5-9(10(8)14)11-7(2)13/h3-5,14H,1-2H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEKPTZDLKKMGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)NC(=O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30548066 |
Source
|
Record name | N-(3-Acetyl-2-hydroxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30548066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Acetyl-2-hydroxyphenyl)acetamide | |
CAS RN |
103205-33-0 |
Source
|
Record name | N-(3-Acetyl-2-hydroxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30548066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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